Enhanced Lipophilicity (XLogP3-AA) vs. Unsubstituted N-(1-benzylpiperidin-4-yl)acetamide
The target compound exhibits a computed XLogP3-AA of 2.4, compared to 1.6 for the closest simpler analog N-(1-benzylpiperidin-4-yl)acetamide (CAS 50534-23-1) [1][2]. This 50% increase in calculated lipophilicity arises from the replacement of a hydrogen atom on the acetamide nitrogen with a cyclopropyl group. In the context of CNS drug design, an XLogP3-AA in the range of 2–3 is generally considered favorable for passive blood-brain barrier penetration, whereas values below 2 may limit CNS exposure [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)acetamide (CAS 50534-23-1), XLogP3-AA = 1.6 |
| Quantified Difference | Δ = +0.8 (50% increase) |
| Conditions | Computed property using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity in the target compound suggests improved CNS penetration potential relative to the unsubstituted analog, guiding selection for neurological target studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 131702530, N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide. https://pubchem.ncbi.nlm.nih.gov/compound/2309536-94-3 (accessed Apr 20, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 12641850, N-(1-Benzylpiperidin-4-yl)acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/50534-23-1 (accessed Apr 20, 2026). View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
